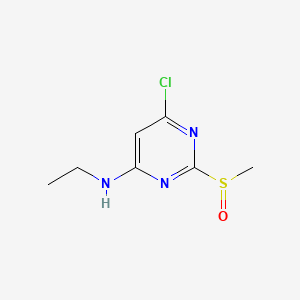

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine

Übersicht

Beschreibung

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3OS and a molecular weight of 219.69 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine involves several steps. One common method includes the reaction of 6-chloropyrimidine-4-amine with ethylamine and methylsulfinyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₈H₁₀ClN₃O₂S

Molecular Weight : 221.7 g/mol

The compound features a chlorine atom at the 6-position and a methylsulfinyl group at the 2-position, which contribute to its reactivity and biological profile. The unique substitution pattern is critical for its interaction with biological targets.

Chemistry

In the realm of chemistry, 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine serves as an intermediate in the synthesis of more complex pyrimidine derivatives. This role is essential for developing new compounds with enhanced properties or activities.

Biology

The compound has been studied for its potential biological activities , including:

- Anti-inflammatory Properties : Research indicates that it can inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines in vitro.

- Antimicrobial Activity : It exhibits significant inhibitory effects against various pathogens, particularly Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

- Anticancer Activity : Studies have shown promising results in inhibiting cell proliferation in several cancer types, including leukemia and breast cancer. The compound demonstrated low IC50 values, indicating high potency against cancer cells.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its anti-inflammatory and anticancer properties make it a candidate for further clinical development.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for creating effective pesticides or therapeutic agents.

Anti-inflammatory Model

In a rat model of colitis, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. This study underscores its potential utility in treating inflammatory diseases.

Anticancer Efficacy

In xenograft studies using MDA-MB-435 breast cancer cells, the compound exhibited notable tumor reduction at doses as low as 75 mg/kg administered thrice weekly. This finding highlights its potential as an anticancer therapeutic agent.

Wirkmechanismus

The mechanism of action of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine can be compared with other similar compounds such as:

6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has a nitro group instead of a methylsulfinyl group, which may result in different biological activities.

6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: This compound has a methylsulfonyl group instead of a methylsulfinyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound is represented as follows:

- Molecular Formula : C8H10ClN3O2S

- Molecular Weight : 221.7 g/mol

The presence of a chlorine atom at the 6-position and a methylsulfinyl group at the 2-position contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.

- Antioxidant Activity : The compound has demonstrated potential as a radical scavenger, effectively reducing oxidative stress associated with various diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This effect was observed in assays measuring cytokine levels following stimulation with lipopolysaccharides (LPS) .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In cell line studies, it showed promising results in inhibiting cell proliferation in various cancer types, including leukemia and breast cancer. The IC50 values for these effects were notably low, suggesting high potency .

Case Studies

- Anti-inflammatory Model : In a rat model of colitis, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups .

- Anticancer Efficacy : In xenograft studies using MDA-MB-435 breast cancer cells, the compound exhibited notable tumor reduction at doses as low as 75 mg/kg administered thrice weekly .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine | Methylsulfonyl group instead of methylsulfinyl | Reduced potency in anti-inflammatory assays |

| 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine | Nitro group at the 5-position | Enhanced antibacterial properties |

The differences in substitution patterns significantly affect the biological activity and reactivity profiles of these compounds.

Eigenschaften

IUPAC Name |

6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKBXGBDISXMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)S(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693788 | |

| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-39-2 | |

| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.